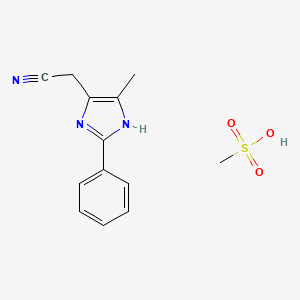
2,4,6,8-Tetramethylnon-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6,8-Tetramethylnon-1-ene is an organic compound with the molecular formula C₁₃H₂₆ and a molecular weight of 182.3455 g/mol It is a branched alkene, characterized by the presence of four methyl groups attached to a nonene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Tetramethylnon-1-ene can be achieved through several methods, including:
Alkylation of Alkenes: One common method involves the alkylation of alkenes using methylating agents under controlled conditions. This process typically requires a catalyst, such as a Lewis acid, to facilitate the reaction.
Hydroformylation: Another approach is the hydroformylation of alkenes, followed by hydrogenation and subsequent methylation. This method involves the use of transition metal catalysts, such as rhodium or cobalt complexes, under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using specialized reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring efficient production.
化学反応の分析
Types of Reactions
2,4,6,8-Tetramethylnon-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the alkene to the corresponding alkane using hydrogen gas and a suitable catalyst, such as palladium on carbon.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group, such as a halogen or hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is commonly used for reduction.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) or halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Corresponding alkane
Substitution: Halogenated or hydroxylated derivatives
科学的研究の応用
2,4,6,8-Tetramethylnon-1-ene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in lubricants and fuels.
作用機序
The mechanism of action of 2,4,6,8-Tetramethylnon-1-ene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic benefits.
類似化合物との比較
2,4,6,8-Tetramethylnon-1-ene can be compared with other similar compounds, such as:
2,4,6,8-Tetramethyl-1-undecene: Similar structure but with a longer carbon chain.
2,4,6-Trimethyl-1-nonene: Lacks one methyl group compared to this compound.
2,4-Dimethyl-1-nonene: Contains fewer methyl groups, resulting in different chemical properties.
特性
CAS番号 |
106935-15-3 |
|---|---|
分子式 |
C13H26 |
分子量 |
182.35 g/mol |
IUPAC名 |
2,4,6,8-tetramethylnon-1-ene |
InChI |
InChI=1S/C13H26/c1-10(2)7-12(5)9-13(6)8-11(3)4/h11-13H,1,7-9H2,2-6H3 |
InChIキー |
BFNVYURBIQQOLY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)CC(C)CC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline](/img/structure/B14328721.png)
![2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14328724.png)
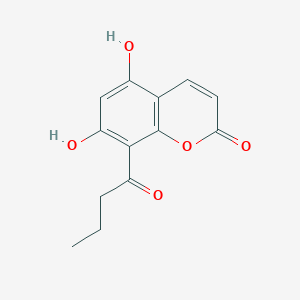
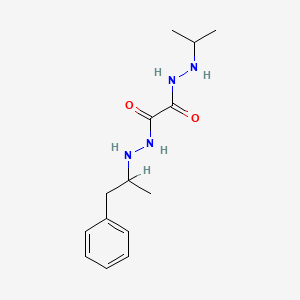
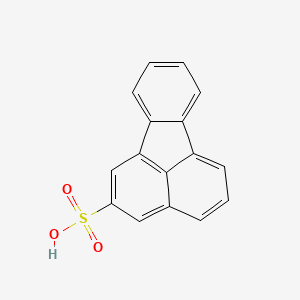
![2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14328755.png)
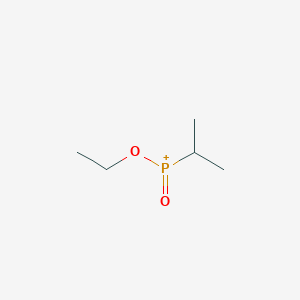
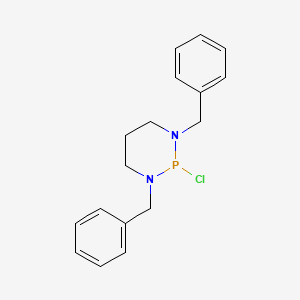
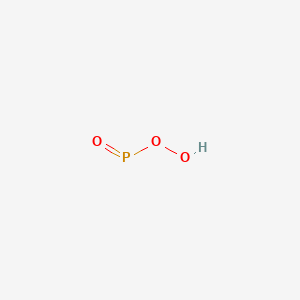
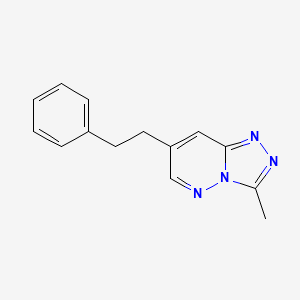

![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)
